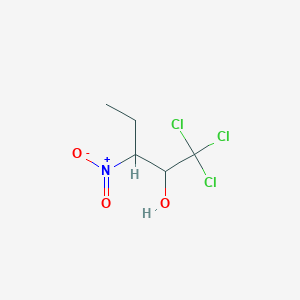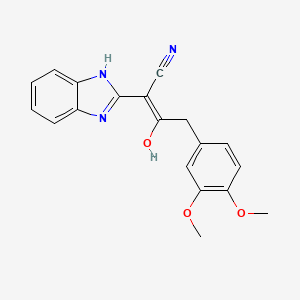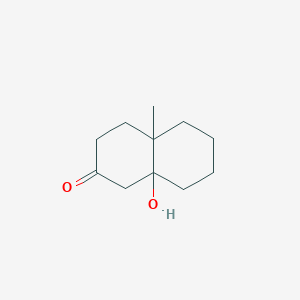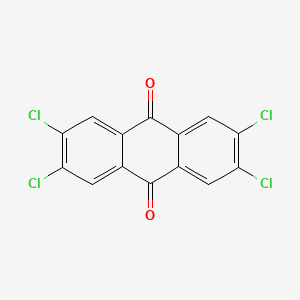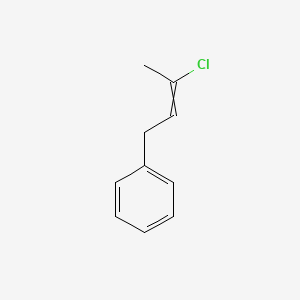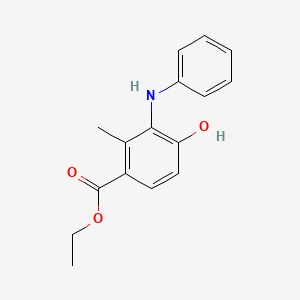
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate is a chemical compound with a complex aromatic structure It is characterized by the presence of an ethyl ester group, an aniline moiety, a hydroxyl group, and a methyl group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-anilino-4-hydroxy-2-methylbenzoate typically involves multiple steps. One common method includes the following steps:
Alkylation: The starting material, 3-hydroxy-2-methylbenzoic acid, is alkylated using ethyl iodide in the presence of a base such as potassium carbonate to form ethyl 3-hydroxy-2-methylbenzoate.
Nitration: The ethyl ester is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 3-anilino-4-oxo-2-methylbenzoate.
Reduction: Formation of ethyl 3-anilino-4-amino-2-methylbenzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 3-anilino-4-hydroxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and aniline groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Ethyl 3-anilino-4-hydroxybenzoate: Lacks the methyl group at the 2-position.
Ethyl 3-anilino-2-methylbenzoate: Lacks the hydroxyl group at the 4-position.
Ethyl 4-hydroxy-2-methylbenzoate: Lacks the aniline group at the 3-position.
Uniqueness
Ethyl 3-anilino-4-hydroxy-2-methylbenzoate is unique due to the combination of functional groups attached to the benzoate core. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for various applications in research and industry.
属性
CAS 编号 |
928312-26-9 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
ethyl 3-anilino-4-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(19)13-9-10-14(18)15(11(13)2)17-12-7-5-4-6-8-12/h4-10,17-18H,3H2,1-2H3 |
InChI 键 |
QIFFIJJYQKGKJJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(C=C1)O)NC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


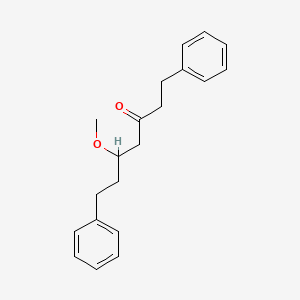
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
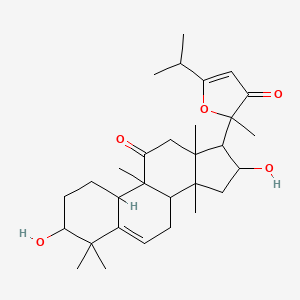
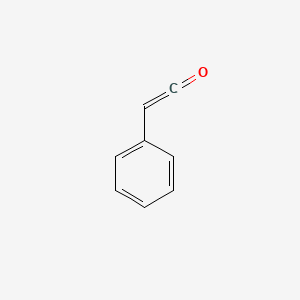
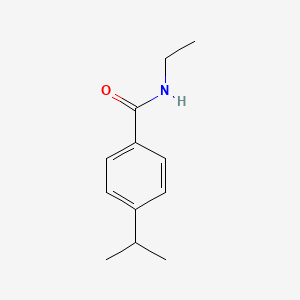
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
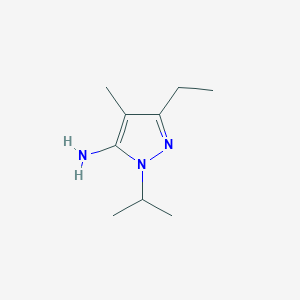
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)
